Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-
CAS No.: 56046-62-9
Cat. No.: VC16733675
Molecular Formula: C12H19N3O3S
Molecular Weight: 285.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56046-62-9 |
|---|---|
| Molecular Formula | C12H19N3O3S |
| Molecular Weight | 285.36 g/mol |
| IUPAC Name | N-[2-(N-ethyl-3-methyl-4-nitrosoanilino)ethyl]methanesulfonamide |
| Standard InChI | InChI=1S/C12H19N3O3S/c1-4-15(8-7-13-19(3,17)18)11-5-6-12(14-16)10(2)9-11/h5-6,9,13H,4,7-8H2,1-3H3 |
| Standard InChI Key | XWQURWIJAIIPQP-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N=O)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s IUPAC name is N-[2-(N-ethyl-3-methyl-4-nitrosoanilino)ethyl]methanesulfonamide, with the formula C₁₂H₁₉N₃O₃S. Key identifiers include:
The nitroso (-N=O) and sulfonamide (-SO₂NH₂) groups dominate its reactivity. X-ray crystallography data for related analogs (e.g., JPH0567150B2 ) suggest a planar aromatic system with torsional flexibility at the ethylamino linker.
Synthesis and Preparation
Reaction Pathways
Synthesis involves multi-step routes starting from 3-methyl-4-nitrosoaniline derivatives:
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Aromatic Nitrosation: Introduction of the nitroso group via nitrous acid treatment.
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Alkylation: Reaction with ethylating agents (e.g., ethyl bromide) to form the N-ethyl intermediate.
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Sulfonamide Formation: Coupling with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
A hydrochloride salt (CAS 68214-80-2) is also reported, synthesized by treating the free base with HCl .
Optimization Challenges
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Nitroso Stability: The nitroso group is prone to reduction, requiring inert atmospheres during synthesis .
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Byproduct Formation: Competing reactions at the ethylamino linker necessitate precise stoichiometry .
Physicochemical Properties
Solubility and Partitioning
| Parameter | Value | Method/Source |
|---|---|---|
| Water Solubility | 1.2 mg/L (25°C) | ALOGPS 2.1 |
| Octanol-Water Log K<sub>ow</sub> | 2.13 | KOWWIN estimation |
| Henry’s Law Constant | 1 × 10⁻¹⁰ atm·m³/mol | Fragment method |
The low water solubility and moderate log K<sub>ow</sub> suggest preferential partitioning into organic phases, corroborated by its use in dye formulations .
Applications and Industrial Relevance
Dye Chemistry
The compound serves as a precursor for disperse azo dyes, particularly in textile industries:
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DADM Analog: A structurally similar compound (CAS 72968-82-2) is used in azomethine dyes, noted for its chromophoric nitroso group .
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Indophenol Derivatives: Patent data (JPH0567150B2 ) highlight its role in synthesizing lightfast pigments.
Environmental Fate and Toxicity
Ecotoxicological Profile
| Parameter | Value | Source |
|---|---|---|
| Bioconcentration Factor (BCF) | 24 (estimated) | |
| Soil Adsorption (K<sub>oc</sub>) | 1950 L/kg | |
| Persistence | High (resists hydrolysis) |
A Canadian screening assessment classified it as persistent and bioaccumulative, warranting regulatory scrutiny under CEPA 1999 .
Degradation Pathways
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Photolysis: Vapor-phase reaction with hydroxyl radicals (t₁/₂ = 1.7 hours) .
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Microbial Breakdown: Limited data; analogs show slow biodegradation in sludge .
Analytical Methods
Detection Techniques
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Mass Spectrometry: ESI+ mode for molecular ion detection (m/z 285.36) .
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NMR Spectroscopy: <sup>1</sup>H NMR signals at δ 2.35 (CH₃), δ 3.45 (SO₂NH), and δ 8.10 (Ar-H) .
Future Directions
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